

Discovery and history of camphoric acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *d*-Camphoric acid

Cat. No.: B196137

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

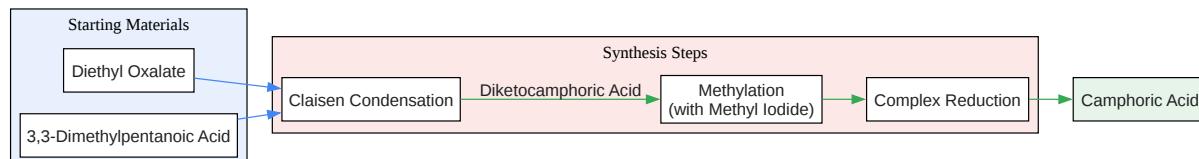
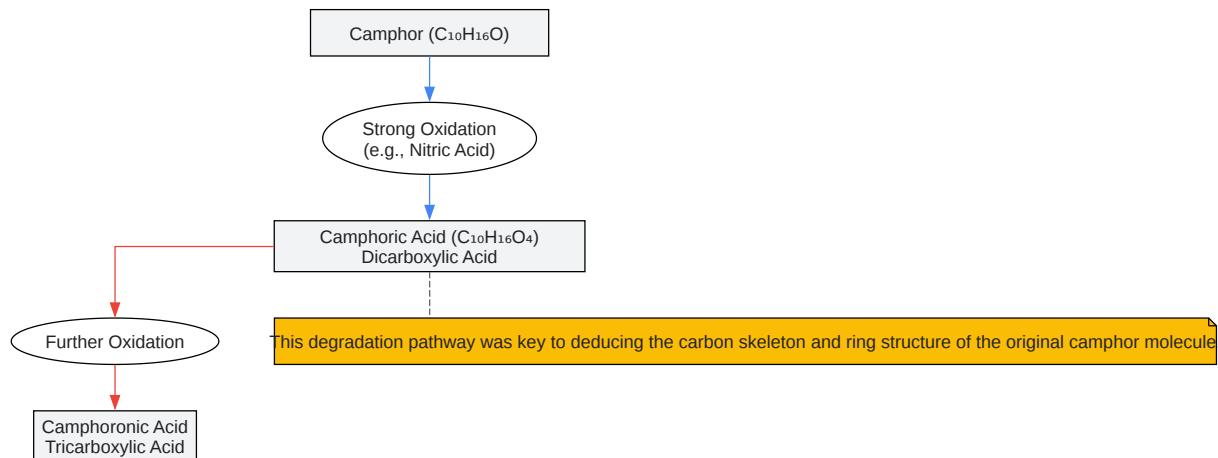
Camphoric acid, a dicarboxylic acid derived from camphor, has played a pivotal role in the history of organic chemistry, from its initial isolation in the early 19th century to its instrumental function in the structural elucidation of terpenes. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of camphoric acid. It details the key scientific milestones, from its first isolation by Nicolas Vauquelin to the landmark total synthesis by Gustav Komppa, which confirmed the structure of camphor. This document includes detailed experimental protocols for its preparation, summarizes its physicochemical properties, and illustrates key historical and experimental workflows through diagrams, offering valuable insights for researchers in organic synthesis and drug development.

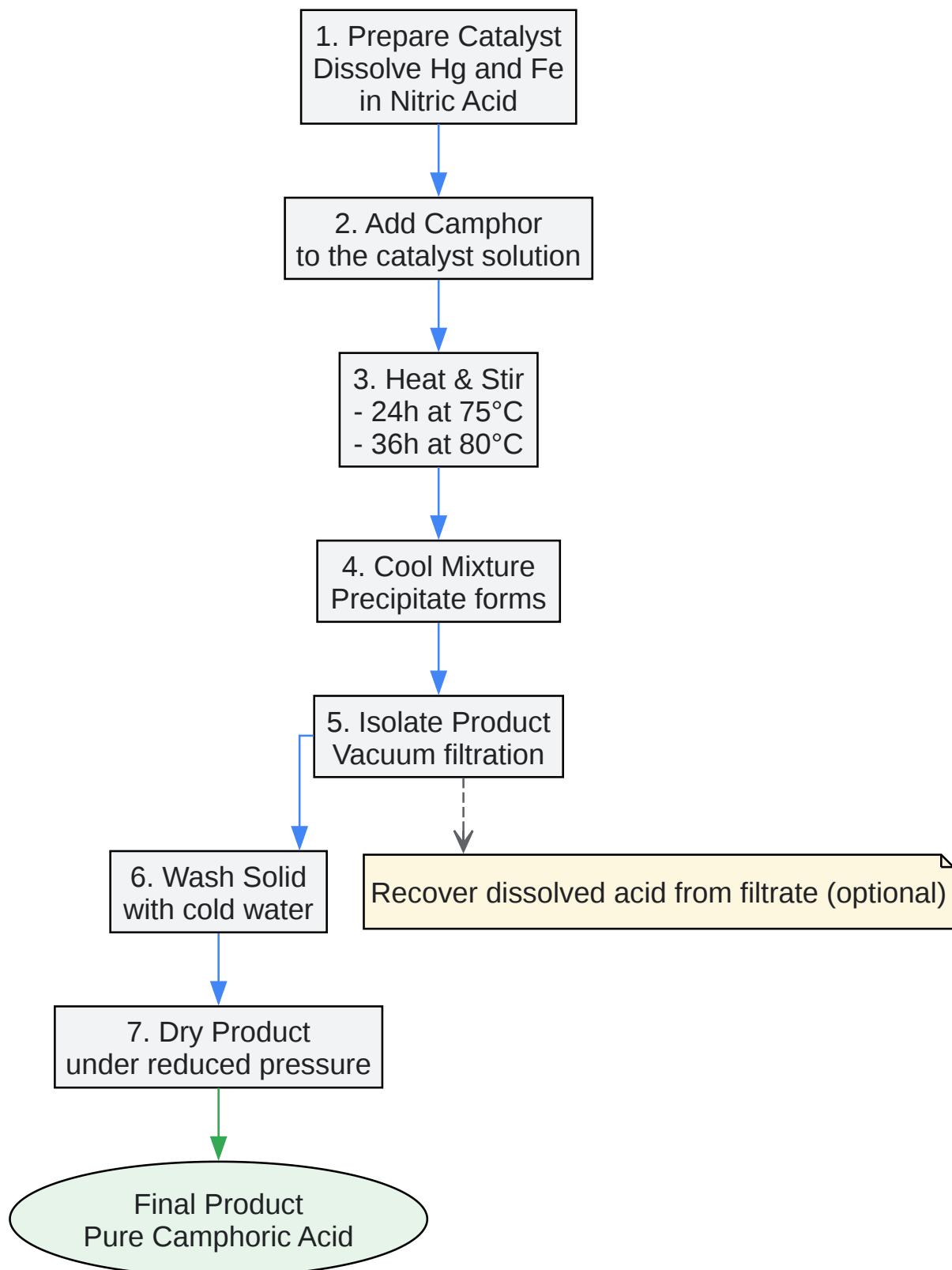
The Dawn of Discovery: Early Isolation and Characterization

The history of camphoric acid begins with the exploration of camphor, a waxy solid obtained from the camphor laurel tree (*Cinnamomum camphora*).^[1] The first documented isolation and study of camphoric acid were performed by the French pharmacist Nicolas Vauquelin in the early 19th century.^[2] He obtained the white crystalline substance through the oxidation of camphor.^{[2][3]} This process, typically involving strong oxidizing agents like nitric acid, breaks the bicyclic structure of camphor to yield the dicarboxylic acid.^{[1][2]}

Early research focused on characterizing this new substance. It was identified as an acid, which was named Acidum camphoricum.^[2] The compound exists in three optically distinct forms. The dextrorotatory ((+)-camphoric acid) form is derived from the oxidation of dextrorotatory camphor and is the enantiomer primarily used in pharmaceuticals.^[2]

Physicochemical Properties



The fundamental properties of camphoric acid were determined through classical chemical analysis techniques. These quantitative data are crucial for its identification, purification, and application in synthesis.


Property	Value	Reference(s)
IUPAC Name	(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid	[2]
Chemical Formula	<chem>C10H16O4</chem>	[2][4]
Molar Mass	200.234 g·mol ⁻¹	[2][4]
Appearance	White crystalline substance	[2]
Melting Point	186-188 °C (d-camphoric acid); 202 °C (racemic)	[4][5]
Density	1.186 - 1.21 g/cm ³	[2][4]
Optical Rotation $[\alpha]D^{20}$	+47° to +48° (in alcohol)	[4]
Solubility	1 g dissolves in: 125 mL water, 10 mL boiling water, 1 mL alcohol, 20 mL glycerol. Soluble in chloroform, ether, fats, and oils.	[4]

Unraveling the Structure: A Keystone in Terpene Chemistry

The structural elucidation of camphor was one of the great challenges for 19th-century chemists, and camphoric acid was a critical piece of the puzzle. The oxidation of camphor to camphoric acid, and its subsequent oxidation to camphoronic acid, provided essential clues about the carbon skeleton of the parent molecule.^[6]

A monumental leap in understanding its three-dimensional nature came in September 1874, when Dutch chemist Jacobus H. van 't Hoff proposed a tetrahedral arrangement of bonds around carbon.^[2] This theory explained the optical activity of compounds like camphoric acid, providing the first coherent suggestion for its molecular structure and stereoisomerism.^[2] It was later understood that camphoric acid is the cis-isomer, while its trans-isomer is known as isocamphoric acid.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Camphor - Wikipedia [en.wikipedia.org]
- 2. Camphoric acid - Wikipedia [en.wikipedia.org]
- 3. onelook.com [onelook.com]
- 4. Camphoric Acid [drugfuture.com]
- 5. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. home.csulb.edu [home.csulb.edu]
- To cite this document: BenchChem. [Discovery and history of camphoric acid.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b196137#discovery-and-history-of-camphoric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com